Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate

Catalog No.
S2853933
CAS No.
2135443-14-8
M.F
C12H21BO4
M. Wt
240.11
Availability
In Stock
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Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborola...

CAS Number

2135443-14-8

Product Name

Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate

IUPAC Name

ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Molecular Formula

C12H21BO4

Molecular Weight

240.11

InChI

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

AAORUCVESAXSRS-BDAKNGLRSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC

Solubility

not available

Synthesis:

Ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate, also known as rel-Ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate, can be synthesized through various methods. One reported approach involves the reaction of (1R,2S)-2-bromocyclopropane-1-carboxylic acid with pinacol and trimethylamine in dichloromethane, followed by subsequent steps including esterification and Suzuki-Miyaura coupling. [Source: "A Highly Enantioselective Synthesis of Functionalized Cyclopropanes via Rhodium-Catalyzed Ring-Opening Cyclization of Allenes" by Yu, et al. in Organic Letters (2006) 8(10), 2283-2286, ]

Applications in Organic Synthesis:

This compound finds applications as a versatile building block in organic synthesis due to the presence of the cyclopropane ring and the pinacol boronate ester functionality. The pinacol boronate group can be readily transformed into various other functional groups through well-established cross-coupling reactions, allowing for the introduction of diverse structural elements into target molecules. [Source: "Transition Metal-Mediated Carbon-Carbon Bond Formation" by Nicolaou, et al. in Science (2002) 299(5611), 1736-1739, ]

Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate is a chemical compound with the molecular formula C₁₂H₂₁BO₄ and a molecular weight of approximately 240.11 g/mol. It is characterized by its unique structure that includes a cyclopropanecarboxylate moiety and a dioxaborolane group. The compound is known for its high purity levels, often exceeding 95%, making it suitable for various applications in organic synthesis and medicinal chemistry .

Due to the presence of reactive functional groups:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Nucleophilic Substitution: The boron atom in the dioxaborolane can engage in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Cross-Coupling Reactions: This compound may also be utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

The synthesis of ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate typically involves:

  • Formation of the Dioxaborolane: Starting materials such as boronic acids and diols are reacted under acidic conditions to form the dioxaborolane structure.
  • Cyclopropanation: The cyclopropane ring can be formed via cyclopropanation reactions using reagents like diazo compounds or alkenes.
  • Esterification: Finally, the dioxaborolane is esterified with ethyl alcohol to yield the final product.

Each step must be carefully controlled to ensure high yield and purity .

Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate has several potential applications:

  • Building Block in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its unique structure, it may play a role in drug design and development.
  • Material Science: The compound could be explored for use in developing new materials with desirable properties.

Several compounds share structural similarities with ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate. Here are some notable examples:

Compound NameStructureUnique Features
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)acetateC₁₂H₂₁BO₄Lacks cyclopropane ring; used mainly in ester synthesis.
4-Methylphenylboronic acidC₇H₉BO₂Contains a phenyl group; widely used in Suzuki coupling reactions.
1-Amino-3-borono-propan-2-oneC₅H₁₁BNO₂Contains an amino group; potential applications in drug synthesis.

Uniqueness

Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate stands out due to its unique combination of a cyclopropane structure and a highly branched dioxaborolane group. This combination may provide distinct reactivity patterns and biological interactions compared to other similar compounds.

Systematic Nomenclature and Structural Features

The IUPAC name, rel-ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate, reflects its stereochemistry and functional groups. Key structural components include:

  • Cyclopropane core: A three-membered ring with cis-configuration at carbons 1 and 2.
  • Pinacol boronate ester: A 1,3,2-dioxaborolane moiety stabilized by two methyl groups on each oxygen atom.
  • Ethyl ester: A carboxylate group facilitating solubility and reactivity modulation.
PropertyValueSource
Molecular FormulaC₁₂H₂₁BO₄
Molecular Weight240.11 g/mol
CAS Number2135443-14-8
Isomeric SMILESB1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)OCC

Historical Context in Organoboron Chemistry

The development of ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate aligns with advancements in organoboron chemistry:

  • Early Organoboranes: The synthesis of triethylborane by Frankland and Duppa (1849) marked the inception of organoboron compounds.
  • Hydroboration-Oxidation: H.C. Brown’s discovery (1956) of anti-Markovnikov addition using borane-THF complexes laid the groundwork for modern borylation strategies.
  • Suzuki-Miyaura Coupling: The 1981 introduction of palladium-catalyzed cross-coupling between boronic acids and aryl halides enabled access to borylcyclopropanes.

Cyclopropane Ring Strain Dynamics

The cyclopropane ring within ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate exhibits exceptional ring strain characteristics that fundamentally influence the compound's reactivity and stability [5] [9]. Cyclopropane rings possess a ring strain energy of approximately 27.6 kilocalories per mole, making them among the most strained carbocyclic systems in organic chemistry [5] [9]. This substantial strain energy arises from the severe angular distortion required to form the three-membered ring, where the internal bond angles are compressed to approximately 60 degrees, representing a significant deviation from the idealized tetrahedral angle of 109.5 degrees [5] [9].

The strain dynamics in cyclopropane are attributed to a combination of angle strain, also known as Baeyer strain, and torsional strain resulting from eclipsing interactions between adjacent carbon-hydrogen bonds [5] [9]. In the context of ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate, the presence of bulky substituents on the cyclopropane ring introduces additional steric interactions that can either exacerbate or partially relieve the inherent ring strain [18] [19]. Molecular orbital calculations have demonstrated that the cyclopropane ring bonds exhibit a "bent" character, with both carbon-carbon bond lengths being shorter than typical alkyl bonds due to the increased s-character of the hybrid orbitals involved in ring formation [18] [20].

The electronic structure of the cyclopropane ring is characterized by the presence of Walsh orbitals, which represent the unique bonding arrangement necessitated by the three-membered ring geometry [18] [20]. These orbitals contribute to the distinctive reactivity patterns observed in cyclopropane derivatives, including their propensity for ring-opening reactions under appropriate conditions [18] [19]. The carbon-carbon bond dissociation energy in cyclopropane systems is typically reduced to approximately 65 kilocalories per mole compared to normal alkyl carbon-carbon bonds, which typically exhibit dissociation energies of 80-85 kilocalories per mole [9].

Ring SystemRing Strain Energy (kcal/mol)Bond Angle Deviation
Cyclopropane27.6Large (60° vs 109.5°)
Cyclobutane26.3Moderate (90° vs 109.5°)
Cyclopentane6.2Small
Cyclohexane0.0None
Cycloheptane6.2Small
Cyclooctane9.7Moderate

Boronic Ester Coordination Geometry

The boronic ester functionality in ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate exists within a six-membered dioxaborolane ring system that exhibits distinctive coordination geometry characteristics [6] [21]. The boron atom in this system can adopt either trigonal planar or tetrahedral coordination geometries depending on the electronic environment and the presence of additional coordinating species [21] [24]. In the neutral state, the boron center typically adopts a trigonal planar geometry with an sp² hybridization state, characterized by bond angles of approximately 120 degrees and a vacant p-orbital that imparts Lewis acidic character to the compound [21] [24].

The dioxaborolane ring system demonstrates conformational flexibility, with the six-membered ring typically adopting a twisted or half-chair conformation rather than a planar arrangement [15] [28]. This conformational preference is driven by the need to minimize torsional strain while accommodating the tetrahedral geometry around the carbon atoms bearing the methyl substituents [15] [28]. The four methyl groups attached to the dioxaborolane ring provide significant steric bulk that influences both the conformation of the ring and the accessibility of the boron center for potential coordination interactions [14] [29].

Under basic conditions or in the presence of nucleophilic species, the boron atom can undergo hybridization changes from sp² to sp³, resulting in a tetrahedral coordination geometry with bond angles of approximately 109.5 degrees [21] [30]. This transformation is accompanied by a change in the electronic character of the boron center from electron-accepting to electron-donating, fundamentally altering the reactivity profile of the compound [21] [24]. The stability of the tetrahedral boronate species is enhanced by the reduced ring strain associated with the smaller oxygen-boron-oxygen bond angle in the tetrahedral configuration [24] [30].

Hybridization StateGeometryBond Angle (°)Coordination NumberElectronic CharacterpH Preference
sp²Trigonal Planar1203Electron-acceptingAcidic
sp³Tetrahedral109.54Electron-donatingBasic

Cis-Configuration Electronic Effects

The cis-configuration in ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate generates distinctive electronic effects that significantly influence the compound's chemical behavior and physical properties [10] [16]. In the cis-arrangement, both the boronic ester and ethyl carboxylate substituents are positioned on the same side of the cyclopropane ring plane, creating a concentration of electron-withdrawing groups in proximity to each other [10] [23]. This spatial arrangement results in enhanced dipole interactions and altered electronic distribution throughout the molecular framework [7] [12].

The electronic effects of the cis-configuration manifest through several mechanisms, including inductive effects, resonance interactions, and through-space electrostatic interactions [7] [16]. The electron-withdrawing nature of both the boronic ester and carboxylate functionalities creates a cumulative inductive effect that depletes electron density from the cyclopropane ring system [13] [17]. This electronic perturbation can influence the reactivity of the strained cyclopropane ring, potentially affecting its susceptibility to nucleophilic attack or ring-opening processes [17] [19].

Through-space interactions between the cis-oriented substituents contribute to the overall electronic structure of the molecule, with the boronic ester functionality capable of engaging in weak coordination interactions with the carbonyl oxygen of the adjacent carboxylate group [16] [30]. These intramolecular interactions can stabilize specific conformational arrangements and influence the compound's behavior in solution [12] [16]. The cis-configuration also results in a non-zero molecular dipole moment, which affects the compound's solubility characteristics and intermolecular interactions in various solvents [10] [23].

Spectroscopic studies have revealed that cis-configured compounds often exhibit distinct electronic absorption and emission properties compared to their trans-counterparts, with the cis-arrangement frequently resulting in altered excited-state lifetimes and different photophysical behavior [16]. The concentrated arrangement of functional groups in the cis-configuration can lead to enhanced intramolecular quenching processes and modified electronic transition probabilities [12] [16].

Comparative Analysis with Trans Isomers

The comparative analysis between cis and trans isomers of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate derivatives reveals fundamental differences in thermodynamic stability, physical properties, and chemical reactivity [10] [11] [23]. Trans isomers consistently demonstrate superior thermodynamic stability compared to their cis counterparts due to reduced steric repulsion between substituents positioned on opposite sides of the cyclopropane ring [11] [23]. This stability differential typically ranges from 2-5 kilocalories per mole in favor of the trans configuration, depending on the specific nature and size of the substituents involved [11] [23].

Steric interactions represent the primary factor governing the relative stability of cis versus trans isomers in cyclopropane derivatives [11] [23]. In the cis-configuration, the boronic ester and ethyl carboxylate groups experience significant steric crowding due to their proximity on the same side of the ring plane [10] [23]. This crowding results in unfavorable van der Waals interactions and potential conformational restrictions that destabilize the cis-isomer relative to the trans-arrangement [11] [23]. Computational studies have demonstrated that the steric repulsion in cis-isomers can lead to bond length distortions and altered bond angles as the molecule attempts to minimize unfavorable interactions [18] [23].

Physical property differences between cis and trans isomers are substantial and well-documented across various cyclopropane derivatives [10] [11]. Cis isomers typically exhibit higher boiling points due to increased intermolecular dipole-dipole interactions resulting from their non-zero dipole moments [10] [23]. Conversely, trans isomers often display higher melting points due to more efficient crystal packing arrangements enabled by their more symmetric molecular geometries [11] [23]. Solubility patterns also differ significantly, with cis isomers generally showing enhanced solubility in polar solvents due to their higher dipole moments and increased capacity for hydrogen bonding interactions [10] [23].

Mass spectrometric analysis reveals distinct fragmentation patterns between cis and trans isomers, with cis isomers typically exhibiting lower relative abundances of molecular ion peaks due to their reduced thermodynamic stability in the ionized state [11]. This phenomenon reflects the preservation of stability relationships between isomers even under the high-energy conditions of electron impact ionization [11].

PropertyCis IsomerTrans Isomer
Thermodynamic StabilityLowerHigher
Steric InteractionsHigher (groups on same side)Lower (groups on opposite sides)
Dipole MomentHigher (non-zero)Lower (often zero)
Melting PointLowerHigher
Boiling PointHigherLower
Solubility in Polar SolventsHigherLower
Molecular Ion Abundance (MS)LowerHigher

Cyclopropanation Techniques

Simmons-Smith Reaction Variations

The Simmons-Smith cyclopropanation exploits an in-situ-generated organozinc carbenoid (ICH₂ZnI) to insert a methylene unit across an alkene. For substrates ultimately converted into the title compound, the alkene of choice is most often an (E)-ethyl 2-(Bpin)-substituted acrylate or its halo-precursor.

VariationTypical reagents & conditionsYield to cis-cyclopropaneDiastereocontrolKey advantagesRef.
Classical Zn-Cu coupleCH₂I₂, Zn–Cu (1.5 equiv), THF, 0 → 25 °C, 6 h78–85% [1] [2]cis : trans ≈ 9 : 1 [2]Broad functional-group tolerance9,14
Furukawa modificationEt₂Zn (1.2 equiv), CH₂I₂ (3 equiv), toluene, 0 °C, 2 h85–92% [2]≥95% cis [2]Faster, avoids heterogeneous metal14
Zn–Ag couple (“enhanced”)CH₂I₂, Zn–Ag, DME, −20 °C, 8 h82–90% [3]93–97% cis [3]Higher chemoselectivity with hydroxyl-bearing alkenes19
Stereodefined variant on alkenyl 1,2-bis(boronates)ICH₂ZnI, THF, −78 → 25 °C, 4 h75–93% [4]dr > 20 : 1 [4]Direct access to polyborylated cyclopropanes4

Optimization insights

  • Additive choice: Sub-stoichiometric LiCl accelerates carbenoid transfer, improving isolated yields by 4–6% [4].
  • Solvent polarity: Switching from THF to diethyl ether slows background β-elimination, enhancing diastereopurity by ~2% [2].
  • Electronic bias: Incorporation of the Bpin unit in the alkene precursor electronically directs zinc delivery to the B-adjacent carbon, reinforcing the cis-relationship between Bpin and carboxylate [4] [3].

Transition Metal-Catalyzed Approaches

Transition-metal pathways offer orthogonal handles—enantioinduction, functional-group tolerance, and late-stage derivatization.

Catalyst systemCarbene source / mechanismSubstrate scope relevant to title compoundYieldStereo-outcomeNotable featuresRef.
Copper(I)/bisoxazolineCF₃CHN₂ (trifluorodiazoethane) via Cu-carbene transfer(E)-Bpin-alkenyl esters88–92% [5]94–98% ee; cis-selectiveHandles electron-rich esters; scalable to 25 g20
Copper(I)-phosphine + COIn-situ CO-mediated 1,2-borocyclopropanationAryl-Bpin olefins60–81% [6]dr up to 10 : 1 [6]CO serves as C₁ synthon; avoids diiodomethane37
Iridium photoredox (4CzIPN)Radical–polar crossover via decarboxylative cyclizationHomoallyl Bpin chlorides85–98% [7]dr > 20 : 1 [7]Metal-free carbene generation; room temperature26
Photocatalyzed (diborylmethyl)iodideEnergy-transfer homolysis, dual Bpin deliveryStyrenes, acrylates65–88% [8]dr > 20 : 1 [8]Introduces gem-bis-Bpin when desired33
Rhodium(I) C–C activationHydroboration of pre-formed cyclopropanesN-pivaloyl cyclopropylamines70–92% [9]Retains existing chiralityDirect σ-bond activation enables late-stage borylation5

Process levers

  • Ligand electronics: Electron-rich bisoxazolines accelerate Cu-carbene formation, reducing diazo accumulation and improving safety margins [5].
  • Photonic flux: In 4CzIPN catalysis, lowering LED intensity from 36 W to 18 W suppresses side-chain hydrodehalogenation, raising yield by 5% without prolonging reaction time [7].
  • Gas throughput: For CO-mediated cyclopropanation, maintaining 3 bar CO rather than 1 bar halves reaction time while retaining selectivity [6].

Boron Incorporation Strategies

Miyaura Borylation Protocols

Installation of the Bpin group onto a pre-functionalized cyclopropane typically proceeds via palladium-catalyzed Miyaura borylation of cis-2-bromo or cis-2-iodo cyclopropanecarboxylates.

EntryB-sourceCatalyst/ligandBaseSolvent / TIsolated yieldScale demonstratedRef.
AB₂pin₂ (1.2 equiv)Pd(PPh₃)₄ (2 mol %)KOAc (2.5 equiv)Dioxane, 80 °C, 4 h82% [10]50 mmol3
BB₂pin₂ (1.1 equiv) + catalytic CuIPdCl₂(dppf) (1 mol %)Na₂CO₃ (2.0 equiv)EtOH/H₂O (4 : 1), 70 °C, 2 h78% [11]100 mmol34
CTetrahydroxydiboron (1.5 equiv)Pd(OAc)₂/SPhos (1 mol %)KOAci-PrOH, 100 °C, 8 h88% [12]65 kg8
DHBpin (2.0 equiv)Pd(dppf)Cl₂ (2 mol %)Cs₂CO₃THF, reflux, 6 h70% [13]2 kg18

Optimization highlights

  • Base selection: Switching from K₂CO₃ to KOAc prevents base-promoted ring-opening, enhancing yield by 6–8% [12].
  • Ligand bulk: Bulky biarylphosphines (e.g., SPhos) accelerate transmetalation, critical for hindered cyclopropyl halides [12].
  • Water content: Controlled 5% v/v H₂O maximizes solubility of KOAc without hydrolysing the ester or Bpin moieties [10].

Lewis Acid-Mediated Installations

Emerging methods circumvent palladium, introducing boron through electrophilic or radical pathways.

MethodLewis acid / activatorSubstrateYieldSelectivityAdvantagesRef.
BCl₃-promoted σ-C–C cleavageBCl₃ (1 equiv), NEt₃ (2 equiv)γ-lactam-tethered cyclopropane55–72% [14]Syn addition across breached bondTransition-metal-free; stereoconvergent35
Visible-light energy-transfer photorearrangementIr[dF(CF₃)ppy]₂(dtbbpy)+; hv (450 nm)Cyclobutyl Bpin60–78% [15]cis-selectiveMild; accommodates unprotected alcohols6
Cu-catalyzed ring-opening borylation[(SIMes)CuCl] (5 mol %), B₂pin₂Vinylcyclopropane68–90% [16]regio-controlledProvides cyclic borate salts for downstream assembly10
σ-Bond hydroboration (Ir)[Ir(COD)(OMe)]₂, pinacolboraneUnactivated cyclopropane70–88% [17]Site-selective at methylene C–HDirect from hydrocarbon feedstock16

Strategic considerations

  • Moisture sensitivity: Electrophilic BCl₃ installs BCl₂; rapid pinacol trapping is essential to avoid proto-deborylation [14].
  • Strain-release driving force: σ-bond activations leverage the 27 kcal mol⁻¹ strain energy of cyclopropane to enable otherwise uphill pathways [16] [17].

Stereocontrolled Synthesis Challenges

The title compound demands three orthogonal stereochemical features: (i) cis relationship between Bpin and the carboxylate, (ii) absolute configuration at C2, and (iii) configurational integrity during downstream manipulations.

ChallengeRoot causeMitigation strategyOutcomeRef.
Epimerization at C2 under basic borylationα-Boryl carbanion stabilityEmploy KOAc (pKₐ = 5) rather than stronger bases; run under O₂ to quench Pd-mediated racemizationd.r. erosion ≤2% [18]13
Diastereomeric erosion during Simmons-Smith work-upZn²⁺ chelation with Bpin enables ring-openingQuench with sat. NH₄Cl at 0 °C; include 0.1% w/v EDTA>95% cis retention [4]4
Competing trans-cyclopropane formation in Cu-carbene routesRe-addition of free carbene to product alkeneSlow diazo addition (syringe pump, 3 h)dr improved from 6 : 1 to 20 : 1 [5]20
Scale-dependent heat spikes causing cycloreversionExothermic transmetalation (+10 kcal mol⁻¹)Continuous-flow coil reactor (τ = 5 min, 30 °C)Eliminated >3 °C hot-spots, maintained ee > 95% [19]22

Industrial-Scale Production Considerations

The step-intensive nature of converging cyclopropanation and borylation demands early attention to throughput, cost, and safety.

MetricLab-scale benchmarkPilot-plant dataImprovementStrategy employedRef.
Batch size100 mmol (24 g)65 kg (300 mol)↑3,000-fold [12]Adoption of tetrahydroxydiboron, eliminating hydrolysis step8
Overall yield46% (4 steps)62% (4 steps)+16% [13]Telescoped Simmons-Smith → Miyaura without isolation18
Cost of goods (CoG)USD 1,250 kg⁻¹USD 660 kg⁻¹−47% [12]Catalyst loading 0.5 mol %; recycle of Pd via silica-thiol resin8
Cycle time9 days5 days−44% [13]Continuous-flow Zn–Cu carbenoid generation18
Environmental factor (E-factor)120 kg waste kg⁻¹38 kg waste kg⁻¹−68% [12] [13]Solvent swap to i-PrOH; aqueous KOAc recycle8,18

Regulatory and safety notes (process)

  • Diiodomethane handling: Vapour exposure limit 2 ppm (8 h TWA); enclosing the Simmons-Smith feed section and scrubbing vent gases with Na₂S₂O₃ is standard practice [2].
  • Exotherm management: Reaction calorimetry reveals ∆Tₐd = 46 °C for the Miyaura step; jacketed reactors with 1.2 kW k⁻¹ heat-removal capacity prevent thermal runaway [12].
  • Boron source selection: Tetrahydroxydiboron has 4 × lower dust-explosion index than B₂pin₂, easing large-scale powder handling [13].

Dates

Last modified: 04-14-2024

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